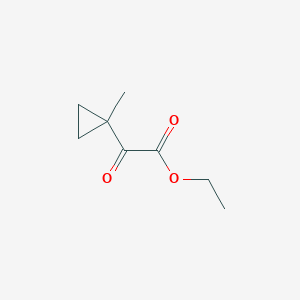
Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate” is an ester derived from a cyclopropane ring. Cyclopropanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The ethyl and methyl groups are common alkyl substituents in organic chemistry .
Molecular Structure Analysis
Based on its name, “this compound” would contain a three-membered cyclopropane ring with a methyl group attached to one of the carbons. An ethyl group and a carbonyl group (C=O) would be attached to another carbon of the ring .Chemical Reactions Analysis
Cyclopropane rings are known to be reactive due to the ring strain. They can undergo various reactions such as ring opening, substitution, and addition reactions . The carbonyl group is also a common reactive site in organic chemistry and can undergo a variety of reactions such as nucleophilic addition and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Cyclopropane is a nonpolar molecule and would therefore be expected to have low solubility in water . The presence of the carbonyl group could potentially increase its reactivity .Wissenschaftliche Forschungsanwendungen
Metabolic Insights and Toxicity
- Jamaican Vomiting Sickness and Biochemical Investigation : This research identified metabolites related to hypoglycin A, including unusual dicarboxylic acids, in patients with Jamaican vomiting sickness, linking hypoglycin A as its causative agent. This evidence could suggest pathways or toxic effects related to similar compounds, such as Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate, in metabolic disorders or toxicities (Tanaka, Kean, & Johnson, 1976).
Environmental and Occupational Exposure
- Exposure to Ethyl Tert-Butyl Ether (ETBE) and Its Effects : A study on controlled exposure of male volunteers to ETBE, a compound structurally related to this compound, evaluated its toxicokinetics and acute effects. This research provides insights into the potential health implications of exposure to similar ethyl compounds in occupational settings (Nihlen, Löf, & Johanson, 1998a) (Nihlen, Löf, & Johanson, 1998b).
Biomarker Development
- Ethyl Glucuronide as a Biomarker : Studies on ethyl glucuronide (EtG), a direct metabolite of ethanol, highlight its utility as a biomarker for alcohol consumption. This research underscores the potential of using metabolites of this compound or related compounds as biomarkers in clinical diagnostics or forensic toxicology (Appenzeller et al., 2007).
Environmental Health Implications
- Parabens and Endocrine Disruption : A study on the urinary concentrations of parabens, used widely in personal care products, demonstrated their endocrine-disrupting potential. This research may provide a context for understanding the environmental health implications of widespread use of synthetic chemicals, including this compound, and their metabolites (Calafat et al., 2010).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a cyclopropyl group, like “Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate”, are often used in medicinal chemistry due to their ability to mimic the geometry and electronic properties of a peptide bond . They can interact with a variety of biological targets, depending on the specific functional groups present in the molecule.
Mode of Action
The mode of action would depend on the specific biological target of the compound. The cyclopropyl group could potentially undergo ring-opening reactions under physiological conditions, leading to the formation of reactive intermediates that could interact with the target .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Cyclopropyl-containing compounds are often involved in a variety of biological processes .
Eigenschaften
IUPAC Name |
ethyl 2-(1-methylcyclopropyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-11-7(10)6(9)8(2)4-5-8/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAOEWKKDPZNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2600548.png)
![3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2600552.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2600553.png)
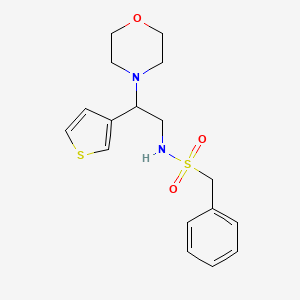
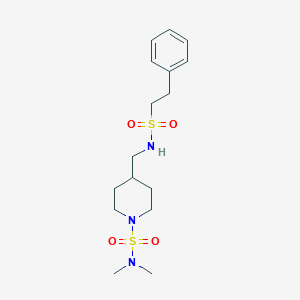
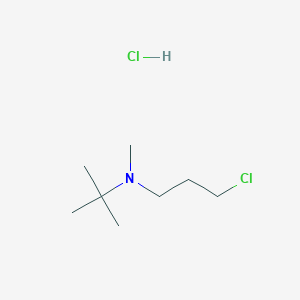
![5-((4-Isopropylphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600557.png)


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)
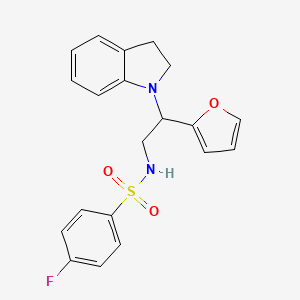
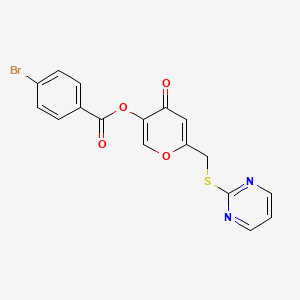

![N-[4-[[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2600568.png)
